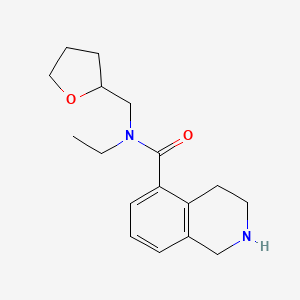![molecular formula C13H13N3S B6631704 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile, also known as TBN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. TBN is a small molecule that belongs to the class of benzamides and has a thiazole ring attached to it.
作用机制
The mechanism of action of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic effects in inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in lab experiments is its low solubility in water, which may require the use of organic solvents and affect its bioavailability.
未来方向
Future research on 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile could focus on its potential applications in the treatment of various types of cancer and inflammatory diseases. Further studies could also investigate the mechanism of action of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile and its effects on other cellular processes. Additionally, the synthesis of analogs of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile could be explored to optimize its activity and selectivity towards target enzymes. Finally, the development of new drug delivery systems could improve the bioavailability and efficacy of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in vivo.
合成方法
The synthesis of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile involves the reaction between 2-(1,3-thiazol-2-yl)propylamine and 4-chlorobenzonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution and results in the formation of 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile. This synthesis method has been optimized and can be carried out on a large scale to produce 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile in high yields.
科学研究应用
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has been studied extensively for its potential applications in drug development. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. 4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
属性
IUPAC Name |
4-[2-(1,3-thiazol-2-yl)propylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10(13-15-6-7-17-13)9-16-12-4-2-11(8-14)3-5-12/h2-7,10,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSEMSLHGDDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)C#N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)

![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)



